Ethyl 2,3,3-trifluorobutanoate
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Overview
Description
Ethyl 2,3,3-trifluorobutanoate is a useful research chemical . It has a molecular weight of 170.13 and a molecular formula of C6H9F3O2 . The IUPAC name for this compound is ethyl 2,3,3-trifluorobutanoate .
Molecular Structure Analysis
The molecular structure of Ethyl 2,3,3-trifluorobutanoate can be represented by the canonical SMILES string: CCOC(=O)C(C©(F)F)F . The InChI string for this compound is InChI=1S/C6H9F3O2/c1-3-11-5(10)4(7)6(2,8)9/h4H,3H2,1-2H3 .
Chemical Reactions Analysis
While specific chemical reactions involving Ethyl 2,3,3-trifluorobutanoate are not available, it’s important to note that trifluoropropene derivatives can serve as substrates for [3+2] cycloaddition reactions .
Physical And Chemical Properties Analysis
Ethyl 2,3,3-trifluorobutanoate has a molecular weight of 170.13 . It has a LogP value of 1.54280, indicating its partition coefficient between octanol and water . This value gives an indication of the compound’s solubility and permeability.
Scientific Research Applications
Biocatalytic Preparation of Enantiomerically Enriched Compounds
Ethyl 2,3,3-trifluorobutanoate derivatives have been employed in the preparation of enantiomerically enriched compounds using biocatalysts. For instance, Venkataraman and Chadha (2015) demonstrated the use of Candida parapsilosis ATCC 7330 to prepare (S)-ethyl 3-hydroxy 4,4,4-trifluorobutanoate with high optical purity (96%) and yield (65%) through deracemisation and asymmetric reduction strategies from its prochiral ketone Venkataraman & Chadha, 2015.
Synthesis of Selective Inhibitors and Radical Scavengers
Ethyl 2,3,3-trifluorobutanoate derivatives have been synthesized for use as selective inhibitors of carboxylesterase and radical scavengers. Khudina et al. (2019) synthesized 2-arylhydrazinylidene-3-oxo-4,4,4-trifluorobutanoic acids, demonstrating their efficacy as selective inhibitors of carboxylesterase, highlighting the impact of the trifluoromethyl group in enhancing the selectivity and effectiveness of these compounds Khudina et al., 2019.
Development of Novel Pharmaceutical Compounds
Research has also focused on the development of novel compounds with potential pharmaceutical applications using Ethyl 2,3,3-trifluorobutanoate. For example, the synthesis of Ethyl 2-cyano-3-cyclohexyl-3-methyl-4-phenylbutanoate from Ethyl (2Z)-2-cyano-3cyclohexylbut-2-enoate using a Grignard reagent has been studied, showcasing the versatility of Ethyl 2,3,3-trifluorobutanoate in synthesizing complex molecules Grigoryan et al., 2011.
Safety And Hazards
properties
IUPAC Name |
ethyl 2,3,3-trifluorobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3O2/c1-3-11-5(10)4(7)6(2,8)9/h4H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQRLDUUHECJDES-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C)(F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70746367 |
Source
|
Record name | Ethyl 2,3,3-trifluorobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70746367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2,3,3-trifluorobutanoate | |
CAS RN |
1219589-17-9 |
Source
|
Record name | Ethyl 2,3,3-trifluorobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70746367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1219589-17-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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